molecular formula C23H20ClN3O4S B2409167 Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate CAS No. 701228-11-7

Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate

Cat. No. B2409167
CAS RN: 701228-11-7
M. Wt: 469.94
InChI Key: ZHZINWVTAVAZJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic intermediate ethyl 4-cyanoacetamido benzoate was used as a precursor for the synthesis of various scaffolds containing the benzocaine core . Facile coupling, Michael addition, condensation, and nucleophilic attack reactions were used to synthesize the targets .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .


Physical And Chemical Properties Analysis

Ethyl 4-(2-cyano-2-(2-(4-chlorophenyl)hydrazono)acetamido)benzoate (12c) appears as orange crystals; yield (1.72 g, 93%); m.p. = 210–212 °C. IR (KBr): ʋ/cm −1 = 3392, 3225 (2NH), 2983, 2928 (CH aliphatic), 2222 (C ≡ N), 1712 (C=O ester), 1689 (CONH), 1603 (C=N) .

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic synthesis has developed various compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents demonstrate the methodological advancements in creating molecules with specific biological activities (Desai, Shihora, & Moradia, 2007). Another example includes the development of organic intermediates in the degradation of environmental contaminants, showcasing the role of organic chemistry in environmental science and engineering (Sun & Pignatello, 1993).

Antimicrobial and Antitumor Activities

Compounds related to Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate have been explored for their antimicrobial and antitumor properties. For instance, new series of 1,4-dihydropyridines have been synthesized, showing significant antibacterial and antioxidant functions, indicating the potential for pharmaceutical applications (Ghorbani‐Vaghei et al., 2016). Furthermore, the synthesis and biological evaluation of certain derivatives have revealed their potential as antitumor and antimicrobial agents, contributing to the ongoing search for new therapeutic agents (El‐Sayed et al., 2011).

Material Science and Electrochemical Applications

The chemical compound has also found applications in material science, particularly in the development of new materials with specific electrochemical properties. Research into the synthesis, characterization, and electrochemical properties of tetrasubstituted tetraphenylethenes has provided insights into the design of materials with potential applications in electronic devices and energy storage (Schreivogel et al., 2006). Additionally, the creation of efficient, three-dimensional small molecule non-fullerene electron acceptors for photovoltaic devices highlights the role of organic chemistry in the development of renewable energy technologies (Rananaware et al., 2017).

Mechanism of Action

The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

Safety and Hazards

The product is intended only for research and development use by, or directly under the supervision of, a technically qualified individual . It’s important to immediately remove any clothing contaminated by the product and move out of the dangerous area .

Future Directions

The indiscriminate use of antimicrobial agents has resulted in microbial resistance which has reached an alarming level . This necessitates the need for discovery and development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections . The synthesized compounds have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

ethyl 4-[[2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-2-31-23(30)15-5-9-17(10-6-15)26-21(29)13-32-22-19(12-25)18(11-20(28)27-22)14-3-7-16(24)8-4-14/h3-10,18H,2,11,13H2,1H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZINWVTAVAZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate

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